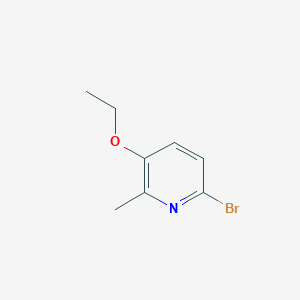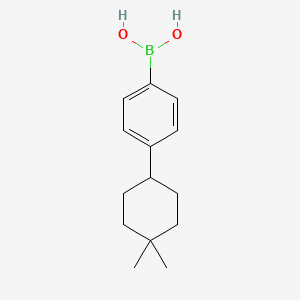
2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane is an organosilicon compound known for its unique structural properties. It is primarily used as an electrolyte in lithium-ion batteries due to its low flammability and high electrochemical and thermal stability .
作用机制
Target of Action
It’s known that organosilicon compounds like this one are often used in the manufacturing of batteries .
Mode of Action
Organosilicon compounds are generally known for their low flammability and high electrochemical and thermal stability , which makes them suitable for use in lithium-ion battery applications .
Biochemical Pathways
In the context of battery manufacturing, organosilicon compounds can influence the electrochemical reactions that occur within the battery .
Result of Action
The result of the action of this compound is primarily observed in its contribution to the performance of lithium-ion batteries . Its high thermal and electrochemical stability can enhance the safety and efficiency of these batteries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature can affect its thermal stability and, consequently, its performance in battery applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane typically involves the reaction of siloxane-based precursors under controlled conditions. One common method includes the reaction of siloxane with specific organic compounds to form the desired product. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is carefully monitored to ensure the stability and consistency of the product, which is crucial for its application in battery manufacturing .
化学反应分析
Types of Reactions
2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different siloxane derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its electrochemical properties.
Substitution: Substitution reactions involving halogens or other functional groups can lead to the formation of new compounds with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, which can be further utilized in different industrial applications, particularly in the field of advanced materials and battery technology .
科学研究应用
2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced siloxane-based materials.
Biology: Its unique properties make it a candidate for studying interactions at the molecular level.
Medicine: Research is ongoing to explore its potential in drug delivery systems due to its stability and biocompatibility.
Industry: It is widely used in the manufacturing of lithium-ion batteries, providing enhanced safety and performance compared to traditional electrolytes
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane
- 4,7,10-Trioxa-1,13-tridecanediamine
- 1-Butyl-3-methylimidazolium iodide
Uniqueness
Compared to similar compounds, 2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane stands out due to its exceptional thermal and electrochemical stability. This makes it particularly suitable for high-performance applications in lithium-ion batteries, where safety and efficiency are paramount .
属性
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl-dimethyl-trimethylsilyloxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O5Si2/c1-16-9-10-18-13-14-19-12-11-17-8-7-15-22(5,6)20-21(2,3)4/h7-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCJJSABGRLAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC[Si](C)(C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6360596.png)






![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6360638.png)





